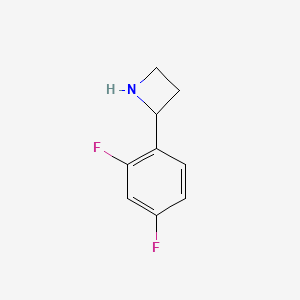

2-(2,4-Difluorophenyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)azetidine |

InChI |

InChI=1S/C9H9F2N/c10-6-1-2-7(8(11)5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |

InChI Key |

YJKOJFXDZNYRDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

The Significance of Azetidine Scaffolds in Modern Chemical Science

Azetidines, which are four-membered nitrogen-containing heterocyclic compounds, have garnered considerable attention from researchers in medicinal chemistry. nih.govub.bw Their growing importance is attributed to their unique structural and chemical properties.

Azetidine (B1206935) scaffolds are prized for their ability to introduce molecular rigidity and act as bioisosteres for other cyclic systems, influencing the conformational properties of a molecule. enamine.netresearchgate.net This rigidity can lead to higher binding affinity with biological targets. enamine.net The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more stable and easier to handle than their three-membered aziridine (B145994) counterparts, yet reactive enough for further chemical modifications. rsc.org

The azetidine ring is a key component in a variety of biologically active molecules and approved drugs, demonstrating a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govresearchgate.net Their utility extends to being building blocks in the synthesis of more complex molecules and as ligands in catalysis. ub.bwsciencedaily.com Despite their potential, the synthesis of azetidines can be challenging, which has historically limited their exploration compared to other nitrogen-containing heterocycles. nih.govresearchgate.net However, recent advancements in synthetic methodologies are making these valuable scaffolds more accessible for drug discovery and development. rsc.orgmagtech.com.cn

The Strategic Importance of Difluorinated Phenyl Moieties in Bioactive Compounds

The incorporation of fluorine atoms into organic molecules is a widely used strategy in modern drug design. The difluoromethyl group (CF2H), in particular, plays a vital role in enhancing the properties of bioactive compounds. nih.gov

The introduction of a 2,4-difluorophenyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable interactions. nih.gov The difluoromethyl group can act as a hydrogen bond donor, which can improve target specificity and affinity. nih.gov

Furthermore, the substitution of hydrogen with fluorine can lead to changes in lipophilicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This strategic placement of fluorine atoms is a key tool for medicinal chemists to optimize lead compounds into viable drug candidates. nih.govnih.gov

Current Research Landscape for 2 2,4 Difluorophenyl Azetidine

Retrosynthetic Analysis of the Azetidine Ring System

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For a 2-aryl azetidine like this compound, the primary disconnections involve breaking the bonds forming the heterocyclic ring. The most common retrosynthetic strategies focus on the disconnection of a carbon-nitrogen bond or a carbon-carbon bond of the azetidine core.

A C-N bond disconnection approach typically leads to a γ-haloamine or a related precursor with a leaving group at the γ-position relative to the amino group. This strategy relies on an intramolecular nucleophilic substitution to form the ring. Another C-N disconnection can be envisioned between the nitrogen and the C2 carbon, suggesting a reaction between a 1,3-dihalo-propane derivative and an amine.

A C-C bond disconnection, for instance between C2 and C3, might suggest a [2+2] cycloaddition reaction between an imine and an alkene as a key bond-forming step. This approach is particularly attractive for its potential to control stereochemistry. Each of these retrosynthetic pathways points toward different classes of synthetic methodologies, which are explored in the following sections. The choice of a specific disconnection is often guided by the availability of starting materials and the desired substitution pattern on the azetidine ring. researchgate.netamazonaws.comias.ac.in

Classical Approaches to Azetidine Synthesis

Traditional methods for constructing the azetidine ring have been foundational in heterocyclic chemistry. These approaches, while sometimes lacking the efficiency or generality of modern techniques, remain valuable tools in the synthetic chemist's arsenal.

Reduction of Azetidin-2-ones (β-Lactams)

One of the most established methods for preparing azetidines is through the reduction of the corresponding azetidin-2-ones, commonly known as β-lactams. magtech.com.cnrsc.org The carbonyl group of the β-lactam can be chemoselectively reduced to a methylene group, yielding the saturated azetidine ring. This method is advantageous as a wide variety of β-lactams can be synthesized through well-established methods like the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine. mdpi.comresearchgate.net

For the synthesis of this compound, a potential route would involve the synthesis of 4-(2,4-Difluorophenyl)azetidin-2-one followed by its reduction. The synthesis of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones has been reported via the Kinugasa reaction of nitrones with aryl acetylenes. nih.gov Subsequent reduction of such β-lactams would provide access to the corresponding 2-arylazetidines. However, the reduction of β-lactams can sometimes be challenging, and the choice of reducing agent is critical to avoid unwanted side reactions, such as ring-opening, especially when the azetidine ring is substituted with electron-rich aryl groups. rsc.org

| Precursor | Reducing Agent | Product | Reference |

| Azetidin-2-one (B1220530) (β-Lactam) | Diisobutylaluminium hydride (DIBAL-H), Chloroalanes | Azetidine | rsc.org |

| 4-(Haloalkyl)azetidin-2-one | Not specified | 2-(Haloalkyl)azetidine | bham.ac.uk |

| N-Aryl-4-alkynylazetidin-2-one | Not specified | Azetidine | mdpi.com |

Nucleophilic Cyclization Strategies

Intramolecular nucleophilic substitution is a cornerstone of heterocyclic synthesis, and it is widely applied to the formation of azetidine rings. rsc.org This approach typically involves a γ-functionalized amine, where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position, forming the four-membered ring in a 4-exo-tet cyclization.

The synthesis of diversely substituted N-aryl-2-cyanoazetidines has been achieved from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org This strategy offers a predictable route to azetidines with defined substitution patterns. Another example is the palladium-catalyzed intramolecular amination of unactivated C-H bonds, which allows for the synthesis of azetidine compounds from picolinamide-protected amine substrates. organic-chemistry.org

| Starting Material | Key Reaction | Product | Reference |

| β-Amino alcohol | N-Arylation, N-cyanomethylation, mesylation, base-induced ring closure | N-Aryl-2-cyanoazetidine | organic-chemistry.org |

| Picolinamide (PA) protected amine | Palladium-catalyzed intramolecular C-H amination | Azetidine | organic-chemistry.org |

| 2-Substituted-1,3-propanediol | Alkylation of primary amines with in situ generated bis-triflates | 1,3-Disubstituted azetidine | organic-chemistry.org |

Ring Contraction and Expansion Rearrangements

Ring transformation reactions provide another avenue to azetidine synthesis. These methods involve either the contraction of a five-membered ring or the expansion of a three-membered ring. magtech.com.cnrsc.org

A notable example of ring contraction is the conversion of α-bromo N-sulfonylpyrrolidinones to α-carbonylated N-sulfonylazetidines. organic-chemistry.orgacs.org This one-pot nucleophilic addition-ring contraction process is initiated by the attack of a nucleophile on the pyrrolidinone, leading to a ring-opened intermediate that subsequently cyclizes to the azetidine. While this method has been demonstrated for N-sulfonyl derivatives, its applicability to the direct synthesis of 2-arylazetidines would require further investigation. Ring contraction of pyridines to pyrrolidine derivatives has also been reported, highlighting the potential of skeletal editing for heterocycle synthesis. nih.gov

Ring expansion reactions, typically starting from aziridine (B145994) derivatives, can also yield azetidines. For instance, the thermal isomerization of certain aziridines can lead to the formation of azetidines. rsc.org More recently, a gold-catalyzed ring expansion of propargylic aziridines has been developed to stereoselectively synthesize (Z)-alkylidene azetidines. acs.org

| Starting Ring System | Transformation | Product Ring System | Key Features | Reference |

| Pyrrolidinone | Ring Contraction | Azetidine | One-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. | organic-chemistry.orgacs.org |

| Pyridine | Ring Contraction | Pyrrolidine (can be a precursor to other heterocycles) | Photo-promoted reaction with silylborane. | nih.gov |

| Aziridine | Ring Expansion | Azetidine | Thermal isomerization or metal-catalyzed rearrangements. | rsc.orgacs.org |

| Cyclopropyl azide | Ring Expansion | 1-Azetine (precursor to azetidine) | Thermally induced conversion. | nih.gov |

Modern and Advanced Synthetic Transformations

The field of organic synthesis is constantly evolving, with the development of new reactions and catalysts that enable more efficient and selective bond formations. Modern approaches to azetidine synthesis often leverage these advancements.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition reaction is a powerful tool for the construction of four-membered rings, including azetidines. rsc.org The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a classic example that directly leads to the azetidine core. researchgate.net

Recent advances have focused on making these reactions more practical and versatile. For instance, visible-light-mediated intermolecular aza Paternò-Büchi reactions have been developed using oximes as imine surrogates. nih.govchemrxiv.orgresearchgate.net These reactions, often catalyzed by iridium photocatalysts, proceed under mild conditions and tolerate a wide range of functional groups, providing access to highly functionalized azetidines. nih.gov The resulting azetidine products can often be readily deprotected to yield the free, unprotected azetidines. nih.gov

Another modern variant is the palladium-catalyzed [2+2] cycloaddition of imines to methylenecyclopropane derivatives, which yields 2-alkoxyazetidines. organic-chemistry.org These products are versatile intermediates for further synthetic transformations. The development of new catalytic systems continues to expand the scope and applicability of [2+2] cycloadditions for azetidine synthesis. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Imine | Alkyne | UV light or metal catalysis | 2-Azetine (precursor to azetidine) | nih.gov |

| 2-Isoxazoline-3-carboxylate (oxime surrogate) | Alkene | Visible light, Iridium photocatalyst | Functionalized azetidine | rsc.orgnih.govresearchgate.net |

| Imine | Methylenecyclopropane | Thermal or silver catalysis | 2-Alkoxyazetidine | organic-chemistry.org |

| N-Sulfonylimine | Alkene | Photosensitizer, visible light | Azetidine | nih.gov |

Metal-Catalyzed Azetidine Formation

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including azetidines. acs.orgorganic-chemistry.orgnih.gov This methodology allows for the direct conversion of C-H bonds into C-N bonds, offering an efficient and atom-economical approach to ring formation. acs.orgorganic-chemistry.org

A notable example involves the intramolecular amination of unactivated γ-C(sp³)-H bonds in picolinamide (PA) protected amine substrates. acs.orgorganic-chemistry.orgnih.gov This reaction, catalyzed by a palladium complex, proceeds with a relatively low catalyst loading and utilizes inexpensive reagents under convenient operating conditions. acs.orgorganic-chemistry.orgnih.gov The transformation exhibits high diastereoselectivity, and the picolinamide directing group can be subsequently removed. organic-chemistry.org This method has also been applied to the synthesis of azetidines from triterpenoid-derived picolinamides, demonstrating its utility in complex molecule synthesis. nih.gov Mechanistic studies, including kinetic and computational investigations, have provided a deeper understanding of the reaction pathway, leading to improved reaction conditions. acs.org

Copper catalysts have proven to be versatile in promoting the formation of azetidine rings through various cycloaddition strategies. nih.govnih.govacs.orgthe-innovation.orgacs.orgnih.govnih.gov These methods often involve the generation of reactive intermediates that undergo subsequent cyclization to form the four-membered ring.

One such approach is the photo-induced copper-catalyzed radical [3+1] annulation of aliphatic amines with alkynes. the-innovation.orgnih.gov This reaction proceeds via a cascade of events involving the formation of an α-aminoalkyl radical, its addition to the alkyne to form a vinyl radical, a subsequent 1,5-hydrogen atom transfer, and finally, a 4-exo-trig cyclization to afford the azetidine product. nih.gov This method is characterized by its atom economy and operational simplicity. nih.gov

Another copper-catalyzed method involves the skeletal rearrangement of O-propargylic oximes to generate azetidine nitrones. nih.govacs.orgacs.org This transformation proceeds through a tandem researchgate.netnih.gov-rearrangement and 4π-electrocyclization cascade. nih.govacs.orgacs.org The resulting azetidine nitrones are valuable intermediates that can participate in further cycloaddition reactions. nih.govacs.orgacs.org Furthermore, copper(I) catalysis has been employed in the asymmetric [3+1]-cycloaddition of enoldiazoacetates and imido-sulfur ylides to produce chiral 2-azetine-carboxylates, which can be subsequently hydrogenated to yield tetrasubstituted azetidines. nih.gov

A general method for azetidine synthesis has been developed through a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This reaction, utilizing a heteroleptic copper complex under visible light irradiation, provides a versatile route to highly functionalized azetidines with complete regioselectivity. nih.gov

Besides palladium and copper, other transition metals, including gold and rhodium, have been utilized in the synthesis of azetidines and their derivatives. nih.govacs.orgresearchgate.netacs.orgresearchgate.netacs.orgnih.gov

Gold catalysts have been employed in the 4-exo-dig cyclization of N-tosyl homopropargyl amines to stereoselectively prepare (Z)-2-alkylidene-1-tosylazetidines. acs.orgnih.gov This contrasts with the 5-endo-dig cyclization that occurs with substrates bearing a methyl group at the propargylic position, highlighting the subtle factors that control the reaction outcome. acs.orgnih.gov Gold catalysis has also been used for the synthesis of chiral azetidin-3-ones through an oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This reaction proceeds via the formation of a reactive α-oxogold carbene intermediate. nih.gov Additionally, gold-catalyzed ring-opening reactions of 2-alkynylazetidines with alcohols have been developed to synthesize δ-amino-α,β-unsaturated ketones. acs.org

Rhodium catalysts have been utilized in the ring expansion of azetidines. For instance, a rhodium-catalyzed domino conjugate addition/N-directed α-C(sp³)–H activation process has been developed for the synthesis of 4-aryl-4,5-dihydropyrrole-3-carboxylates from 2-(azetidin-3-ylidene) acetates and aryl boronic acids. acs.org Rhodium has also been shown to catalyze the one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones to produce 2-vinyl azetidines. researchgate.net Furthermore, rhodium-catalyzed intermolecular C–H amination of alkyl bromide derivatives followed by cyclization provides access to substituted azetidines. nsf.gov

Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov This method tolerates a range of functional groups. frontiersin.orgnih.gov

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of azetidines is of paramount importance due to the prevalence of chiral azetidine-containing molecules in medicinal chemistry. researchgate.netresearchgate.netnih.gov Many of the metal-catalyzed and cycloaddition reactions described above can be rendered stereoselective or enantioselective through the use of chiral catalysts or auxiliaries.

For example, palladium-catalyzed intramolecular C-H amination can proceed with high diastereoselectivity. acs.orgorganic-chemistry.org The stereospecificity of rhodium-catalyzed C-H amination allows for the synthesis of optically active azetidines. nsf.gov

In the realm of copper catalysis, the use of chiral sabox ligands in the [3+1]-cycloaddition of enoldiazoacetates and imido-sulfur ylides leads to the highly enantioselective synthesis of 2-azetine-carboxylates. nih.gov Similarly, rhodium-catalyzed ring expansion of azetidines can be made asymmetric by employing chiral ligands like QuinoxP*, achieving high enantiomeric excesses. acs.org

Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are readily prepared from chiral sulfinamide chemistry, provides a flexible route to chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov

The visible-light-mediated intramolecular aza-Paternò-Büchi reaction has also been shown to proceed with high diastereoselectivity. nih.govspringernature.com These examples underscore the significant progress made in controlling the stereochemical outcome of azetidine synthesis, enabling access to a wide array of enantiomerically enriched azetidine derivatives.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is a key area of research for creating novel derivatives with specific chemical properties. Methodologies often focus on constructing the azetidine ring with the desired functional groups already incorporated into the precursors, rather than modifying a pre-existing this compound core. A significant approach for synthesizing functionalized derivatives, specifically azetidin-2-ones (β-lactams), is the Kinugasa reaction. nih.gov

This reaction involves the cycloaddition of a nitrone with a terminal alkyne, catalyzed by a copper(I) salt, to form a β-lactam ring. nih.gov Research has demonstrated the successful synthesis of a novel series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones using this method. nih.gov Among the synthesized compounds is a derivative featuring the 2,4-difluorophenyl group at the C3 position of the azetidin-2-one ring. nih.gov

The synthesis of cis-N-methyl-3-(2,4-difluorophenyl)-4-(diethoxyphosphoryl)azetidin-2-one was achieved by reacting 1-(ethynyl)-2,4-difluorobenzene with N-methyl-C-(diethoxyphosphoryl)nitrone. nih.gov The reaction is carried out in the presence of copper(I) iodide (CuI) and triethylamine (Et₃N) in acetonitrile (MeCN) as a solvent. nih.gov This method provides a direct route to a phosphorylated and N-methylated azetidin-2-one derivative bearing the 2,4-difluorophenyl substituent. nih.gov The stereochemistry of the resulting diastereoisomeric adducts is typically determined by analyzing the vicinal H3–H4 coupling constants in the NMR spectra of the azetidin-2-one ring. nih.gov

Detailed findings from this synthetic approach are presented in the table below.

Table 1: Synthesis of cis-N-methyl-3-(2,4-difluorophenyl)-4-(diethoxyphosphoryl)azetidin-2-one via Kinugasa Reaction. nih.gov

| Reactant 1 | Reactant 2 | Catalyst / Reagents | Solvent | Product |

| 1-(Ethynyl)-2,4-difluorobenzene | N-methyl-C-(diethoxyphosphoryl)nitrone | Copper(I) iodide (CuI), Triethylamine (Et₃N) | Acetonitrile (MeCN) | cis-N-methyl-3-(2,4-difluorophenyl)-4-(diethoxyphosphoryl)azetidin-2-one |

Ring Strain and its Influence on Reactivity

The reactivity of the azetidine ring is fundamentally governed by its considerable ring strain. rsc.orgrsc.org This strain, arising from the deviation of bond angles from the ideal tetrahedral geometry, makes the ring susceptible to reactions that lead to its opening, thereby relieving the strain. nih.gov However, the azetidine ring is notably more stable than the three-membered aziridine ring, which allows for its isolation and manipulation under a broader range of conditions. rsc.orgrsc.org

The presence of a 2-aryl substituent, such as the 2,4-difluorophenyl group, has a significant electronic influence on the reactivity of the azetidine ring. The aryl group can stabilize intermediates formed during ring-opening reactions, thus facilitating these transformations. magtech.com.cn

Ring-Opening Reactions and Transformations

Ring-opening reactions are a hallmark of azetidine chemistry and represent a versatile strategy for the synthesis of more complex acyclic molecules. rsc.org These reactions typically require activation of the azetidine, often through the use of Lewis acids or by conversion of the nitrogen to a quaternary ammonium (B1175870) salt. magtech.com.cn

For 2-aryl-substituted azetidines, nucleophilic ring-opening reactions are particularly common. The regioselectivity of these reactions is often controlled by electronic effects, with the nucleophile preferentially attacking the benzylic carbon atom (the C2 position of the azetidine ring). magtech.com.cn This is because the aryl group can stabilize the partial positive charge that develops at this position in the transition state. magtech.com.cn A variety of nucleophiles have been employed in the ring-opening of 2-aryl azetidines, including thiols and organotrifluoroborates. rsc.org

An example of a general ring-opening reaction of a 2-aryl azetidine is presented in the table below.

| Reactant | Reagents | Product Type | Reference |

| N-Tosyl-2-aryl-azetidine | Organotrifluoroborate, LiClO4, (n-Bu)4NHSO4 | γ-Substituted amine | rsc.org |

| N-H Azetidine | Pyridine-HF (Olah's reagent) | γ-Fluorinated amine | rsc.org |

Acid-mediated intramolecular ring-opening has also been reported for certain N-substituted aryl azetidines, leading to decomposition products. nih.gov This highlights a potential instability of this class of compounds under acidic conditions. nih.gov

Electrophilic and Nucleophilic Reactions

The azetidine nitrogen is a nucleophilic center and can react with various electrophiles. This reactivity is central to many derivatization strategies. For instance, the nitrogen can be acylated, alkylated, or participate in sulfonylation reactions. nih.govresearchgate.net

The azetidine ring itself can be subject to nucleophilic attack, primarily in the context of ring-opening reactions as discussed previously. The presence of the electron-withdrawing 2,4-difluorophenyl group at the C2 position is expected to enhance the electrophilicity of this carbon, making it more susceptible to nucleophilic attack.

Functional Group Interconversions and Derivatization Strategies

The this compound core can be further functionalized to generate a diverse range of derivatives. These derivatizations can occur at the azetidine nitrogen or at other positions on the ring if additional functional groups are present. nih.gov

A common strategy involves the acylation or sulfonylation of the azetidine nitrogen to introduce a variety of substituents. nih.govnih.gov For example, reaction with sulfonyl fluorides can be used to introduce sulfonyl groups, which can then be further modified. nih.gov

If other functional groups are present on the azetidine ring, they can be manipulated using standard synthetic transformations. For instance, a nitrile group at the 2-position of an azetidine has been successfully reduced to a primary amine, which was then further derivatized. nih.gov

The following table summarizes some general derivatization strategies applicable to the azetidine core.

| Starting Material | Reagent | Product | Reference |

| NH-azetidine | Propargyl chloroformate | N-propargyl carbamate (B1207046) azetidine | nih.gov |

| 2-Cyano azetidine | DIBAL-H, then o-nitrobenzenesulfonyl chloride | N-Sulfonylated 2-aminomethyl azetidine | nih.gov |

Reaction Pathway Elucidation and Kinetic Studies

Mechanistic studies on the reactions of 2-aryl azetidines have provided insights into their reactivity. For example, the acid-promoted ring-opening is proposed to proceed through the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack and leads to the formation of a carbocationic intermediate. rsc.org

In the context of palladium-catalyzed cross-coupling reactions to form 2-aryl azetidines, mechanistic investigations suggest the involvement of either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate. acs.org Computational modeling has also emerged as a powerful tool to predict and understand the reactivity of azetidines in synthetic reactions. mit.edu

While these general mechanistic principles for 2-aryl azetidines are well-documented, specific kinetic studies and detailed reaction pathway elucidation for this compound are not extensively reported in the current literature. Further research in this area would be invaluable for a more complete understanding of the reactivity of this important chemical entity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,4 Difluorophenyl Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(2,4-difluorophenyl)azetidine in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by two-dimensional (2D) techniques, provides unambiguous assignment of all atoms and crucial information regarding the stereochemistry of the azetidine (B1206935) ring.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the azetidine ring and the difluorophenyl group. The proton at the C2 position (H2), being adjacent to both the nitrogen atom and the aromatic ring, would appear as a characteristic multiplet. The protons at C3 and C4 would also exhibit complex splitting patterns due to coupling with each other and with the proton at C2.

The stereochemical arrangement of substituents on the azetidine ring is primarily determined by the magnitude of the vicinal coupling constants (J-values) between the ring protons. ipb.pt For 2-substituted azetidines, the coupling constant between protons on adjacent carbons can help infer their relative orientation. ipb.ptadelaide.edu.au Furthermore, Nuclear Overhauser Effect (NOE) experiments are critical for confirming the spatial proximity of protons, thereby solidifying stereochemical assignments. ipb.pt For instance, a strong NOE correlation between the H2 proton and a specific proton on the C3 or C4 position would indicate they are on the same face of the four-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Note: These are estimated values based on analogous structures. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Azetidine Ring | |||

| H2 | 4.0 - 4.5 (dd) | 60 - 65 | J (H2-H3cis) ≈ 8-9, J (H2-H3trans) ≈ 6-8 |

| H3 | 2.0 - 2.5 (m) | 25 - 30 | J (H3-H4) ≈ 7-9 |

| H4 | 3.5 - 4.0 (m) | 45 - 50 | |

| Difluorophenyl Ring | |||

| C1' | - | 130 - 135 (dd) | J (C-F) ≈ 3-5 |

| C2' | - | 160 - 165 (dd) | J (C-F) ≈ 12, 250 |

| C3' | 6.8 - 7.0 (m) | 103 - 108 (dd) | J (C-F) ≈ 15-25 |

| C4' | - | 162 - 167 (dd) | J (C-F) ≈ 12, 250 |

| C5' | 6.7 - 6.9 (m) | 111 - 115 (dd) | J (C-F) ≈ 3-5 |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide valuable structural information. Under electron impact (EI) ionization, the molecule is expected to generate a distinct molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of the azetidine ring and its substituent is predictable based on established principles. libretexts.org Alpha-cleavage, a common fragmentation pathway for amines, is expected to be a dominant process. miamioh.edu This involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation.

Key fragmentation pathways for this compound would likely include:

Loss of the difluorophenyl group: Cleavage of the bond between C2 of the azetidine ring and the aromatic ring to generate a fragment corresponding to the azetidin-2-yl cation and a difluorophenyl radical, or vice versa.

Ring opening and fragmentation: The strained four-membered ring can undergo cleavage, leading to the loss of small neutral molecules like ethene.

Fragmentation of the aromatic ring: The difluorophenyl fragment itself can undergo further fragmentation, such as the loss of a fluorine atom or hydrogen fluoride (HF).

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of their elemental compositions and confirming the proposed fragmentation pathways. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Note: m/z values are based on the most common isotopes.

| m/z (mass/charge) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 169 | [M]⁺ | Molecular Ion |

| 115 | [C₆H₃F₂]⁺ | Cleavage of the C2-Aryl bond |

| 77 | [C₆H₅]⁺ | Loss of 2F from the phenyl ring fragment |

| 55 | [C₃H₅N]⁺ | Ring fragmentation after loss of the aryl group |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule based on the vibrations of its chemical bonds. cardiff.ac.uk These techniques are complementary and offer a comprehensive profile of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to specific bond vibrations. Key expected absorptions include:

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ for the secondary amine in the azetidine ring.

C-H Stretch (Aromatic): Multiple sharp bands just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands in the 2850-2960 cm⁻¹ region from the CH₂ and CH groups of the azetidine ring.

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: A band in the 1250-1020 cm⁻¹ range.

C-F Stretch: Strong absorption bands typically found in the 1350-1100 cm⁻¹ region, which are characteristic of the difluorophenyl group.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. soton.ac.uk For this molecule, the Raman spectrum would be expected to show strong signals for:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the difluorophenyl ring would give a particularly intense Raman signal.

C-H Bending Modes: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds.

Azetidine Ring Deformations: Vibrations corresponding to the puckering and deformation of the four-membered ring.

Together, the IR and Raman spectra provide a detailed and unique vibrational profile that can be used for identification and to confirm the presence of all key structural motifs. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1500 - 1600 | 1500 - 1600 | Strong (IR), Strong (Raman) |

| C-F Stretch | 1100 - 1350 | 1100 - 1350 | Strong (IR), Medium (Raman) |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound.

If a suitable single crystal can be obtained, X-ray diffraction analysis would yield a three-dimensional model of the molecule. nih.gov This would unequivocally confirm the presence of the four-membered azetidine ring and its substitution pattern. Key structural features that would be determined include:

Ring Conformation: The degree of puckering in the azetidine ring.

Bond Parameters: Precise lengths of all C-C, C-N, C-H, and C-F bonds, and the angles between them.

Stereochemistry: The relative orientation of the difluorophenyl group with respect to the azetidine ring.

Intermolecular Interactions: The analysis would also reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonding involving the N-H group or π-π stacking between the aromatic rings. eurjchem.com

The structural data obtained would serve as a benchmark for comparison with computational models and data from other spectroscopic methods.

Table 4: Expected Crystallographic Parameters for this compound Note: These are typical values based on analogous small molecule crystal structures.

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C-N (azetidine) | 1.45 - 1.49 |

| C-C (azetidine) | 1.52 - 1.56 |

| C-C (aryl-azetidine) | 1.50 - 1.53 |

| C-F | 1.33 - 1.37 |

| **Bond Angles (°) ** | |

| C-N-C (azetidine) | ~90 |

| N-C-C (azetidine) | ~85 - 90 |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Since the C2 carbon of this compound is a stereocenter, the molecule can exist as a pair of enantiomers, (R) and (S). Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of a chiral sample. creative-biostructure.com These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. scribd.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com The resulting CD spectrum, a plot of molar ellipticity [θ] versus wavelength, shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorptions of the molecule's chromophores. The primary chromophore in this molecule is the 2,4-difluorophenyl group. The sign and intensity of the Cotton effect are exquisitely sensitive to the stereochemical environment around the chromophore. egyankosh.ac.in

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. nih.gov An ORD curve also displays Cotton effects in the regions of electronic absorption.

To assign the absolute configuration, the experimental CD and/or ORD spectra are compared with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). mdpi.com A good match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration (e.g., the (R)-configuration) allows for an unambiguous assignment of its absolute stereochemistry. nih.gov

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethene |

Computational and Theoretical Studies of 2 2,4 Difluorophenyl Azetidine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemistry, offering a window into the electronic-level behavior of molecules. nih.gov These methods are used to predict a wide range of molecular properties, from geometry and electronic structure to reaction mechanisms and spectroscopic characteristics. nih.govnih.gov

Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its molecular geometry. For 2-(2,4-Difluorophenyl)azetidine, these calculations can predict bond lengths, bond angles, and dihedral angles. The electronic structure, describing the distribution and energy of electrons within the molecule, can also be elucidated. This includes mapping the electrostatic potential (ESP) to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. mdpi.com For instance, the ESP can highlight the proton donor and acceptor sites on the molecule, which is vital for predicting how it will interact with biological targets. mdpi.com

Reaction Mechanism Predictions and Transition State Analysis

Quantum chemistry plays a pivotal role in predicting the feasibility and pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, and transition states, researchers can map out the potential energy surface of a reaction. nih.gov This allows for the prediction of reaction barriers and the identification of the most likely reaction mechanisms. nih.gov For azetidine (B1206935) derivatives, this could involve studying their formation through cycloaddition reactions or their subsequent functionalization. nih.govmdpi.com Transition state analysis provides detailed information about the high-energy intermediate state that governs the rate of a chemical transformation, offering insights that are often difficult to obtain through experimental means alone. nih.gov

Spectroscopic Property Predictions

Theoretical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds. By comparing calculated spectra with experimental data, chemists can validate the predicted molecular geometry and gain confidence in their theoretical models.

Conformational Analysis and Dynamics

Molecules are not static entities; they are dynamic systems with various possible conformations (spatial arrangements of atoms). Conformational analysis aims to identify the stable conformations of a molecule and understand the energy barriers between them. For flexible molecules like this compound, which contains a non-planar azetidine ring, understanding its conformational preferences is crucial. mdpi.com Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time, providing insights into its flexibility and how it might adapt its shape to bind to a biological target. nih.gov The conformational restriction imposed by the azetidine ring can influence the biological activity of the molecule. nih.gov

Molecular Docking and Simulation for Pre-clinical Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In drug discovery, this is used to predict how a small molecule like this compound might bind to a protein target. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rjptonline.org Following docking, molecular dynamics simulations can be used to assess the stability of the predicted binding pose and to study the dynamic behavior of the complex over time. researchgate.netresearchgate.net This information is invaluable for understanding the molecular basis of a drug's action and for designing more potent and selective inhibitors. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.netresearchgate.netnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to find a correlation with the observed activity or property. researchgate.netmdpi.com

For a series of azetidine derivatives, a QSAR model could be developed to predict their antibacterial or anticancer activity based on descriptors related to their electronic, steric, and hydrophobic properties. researchgate.netmdpi.com The predictive power of a QSAR model is assessed through internal and external validation techniques. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. mdpi.comnih.gov

The Role of 2 2,4 Difluorophenyl Azetidine in Chemical Synthesis and As a Building Block

The strained four-membered ring and the presence of a difluorophenyl group make 2-(2,4-difluorophenyl)azetidine a valuable and versatile building block in modern organic synthesis. Its unique structural and electronic properties are leveraged in various synthetic applications, from creating stereochemically complex molecules to its use as a rigid scaffold in drug discovery and materials science.

Pre Clinical Biological Activity and Pharmacological Relevance of 2 2,4 Difluorophenyl Azetidine Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of 2-(2,4-difluorophenyl)azetidine, SAR studies have provided valuable insights into how different substituents on the azetidine (B1206935) ring influence their pharmacological effects.

The substitution pattern on the phenyl ring attached to the azetidine core is a key determinant of activity. For instance, the presence of electron-withdrawing groups, such as fluorine atoms at the 2 and 4 positions of the phenyl ring, has been shown to be advantageous for certain biological activities. nih.gov

Modifications at other positions of the azetidine ring also play a critical role. For example, in a series of 2-azetidinone derivatives, the nature of the substituent at the N-1 and C-4 positions significantly impacts their antimicrobial and anticancer activities. nih.gov Quantitative structure-activity relationship (QSAR) models have indicated that topological parameters, such as the Balaban index (J) and molecular connectivity indices, govern the antimicrobial activities of these compounds. nih.gov

The stereochemistry of the azetidine ring is another important factor. Different stereoisomers of the same compound can exhibit varied biological activities. For instance, in a study of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the trans-isomer showed more potent antiviral activity compared to the cis-isomer. nih.gov

In Vitro Biological Screening and Target Identification

In vitro biological screening of this compound derivatives has revealed a broad spectrum of pharmacological activities. These compounds have been evaluated against various cell lines and pathogens to identify their potential therapeutic applications.

Target identification studies aim to pinpoint the specific biomolecules with which these compounds interact to elicit their effects. For instance, some azetidine derivatives have been identified as inhibitors of enzymes like human tryptase and chymase. nih.gov Others have shown potential as inhibitors of N-ribosyl hydrolases and phosphorylases. lifechemicals.com

In the context of cancer, network pharmacology approaches have been utilized to identify potential molecular targets. For a derivative of tetrahydroisoquinoline, which shares structural similarities with some azetidine compounds, molecules in the mitogen-activated protein kinase (MAPK) signaling pathway were identified as potential targets for inducing apoptosis in non-small-cell lung cancer cells. mdpi.com Molecular docking studies further suggested possible interactions with ERK1/2 and MEK1. mdpi.com

For some 2,4-thiazolidinedione (B21345) derivatives, which can be considered related structures, in vitro screening against VEGFR-2 has been performed, identifying them as potential inhibitors. nih.gov

Investigating Mechanism of Action at a Molecular Level (pre-clinical)

Understanding the mechanism of action at a molecular level is crucial for the rational design of more potent and selective drugs. For this compound derivatives, pre-clinical studies have begun to elucidate their molecular mechanisms.

In the context of anticancer activity, some azetidin-2-one (B1220530) derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov Microarray and molecular analysis of one such compound indicated its involvement in the overexpression of genes related to cytoskeleton regulation and apoptosis, resulting from the inhibition of certain cell cycle genes. nih.gov

For thiazolidinedione derivatives, a related class of compounds, the primary mechanism of action as insulin (B600854) sensitizers involves the activation of the nuclear receptor PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma). nih.gov This activation leads to the transcription of insulin-sensitive genes, resulting in reduced insulin resistance and lower blood glucose levels. nih.gov At a molecular level, they also increase the expression of glucose transporters GLUT-1 and GLUT-2 and suppress hepatic gluconeogenesis. nih.gov

In the realm of antimicrobial activity, docking and molecular dynamics simulations of a trans-azetidinone derivative suggested that it could act as an adjuvant for oxacillin (B1211168) by displacing the antibiotic from β-lactamase, thereby protecting it from degradation. nih.gov

Evaluation as Bioisosteres in Medicinal Chemistry

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The 2,4-difluorophenyl group itself can be considered a bioisostere of other chemical moieties.

The 2,6-difluorophenol (B125437) moiety has been investigated as a lipophilic bioisostere of a carboxylic acid. nih.govsigmaaldrich.com This substitution can increase the lipophilicity of drug candidates, potentially improving their absorption and distribution. nih.gov

The azetidine ring itself is utilized in medicinal chemistry as a bioisosteric replacement for other cyclic systems or as a scaffold to orient substituents in a specific three-dimensional arrangement. lifechemicals.comnih.govnih.gov Its rigid structure and chemical stability make it an attractive component in drug design. nih.gov The incorporation of the azetidine ring can lead to improved pharmacokinetic properties and metabolic stability. mu.edu.iq

Specific Areas of Pre-clinical Investigation (excluding clinical data)

Derivatives of this compound have demonstrated a wide range of antimicrobial activities. The azetidinone (β-lactam) ring is a well-known pharmacophore in antibiotics like penicillins and cephalosporins. nih.govnih.gov

Antibacterial Activity: Several studies have reported the antibacterial activity of azetidinone derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govmedwinpublishers.com For example, a series of 2-azetidinone derivatives were synthesized and evaluated for their in vitro antimicrobial activity, with some compounds showing notable potency. nih.gov Another study reported that combining the azetidine ring with a quinolone nucleus resulted in compounds with superior antibacterial activity against quinolone-susceptible MRSA compared to existing fluoroquinolones. lifechemicals.com

Antifungal Activity: The antifungal potential of azetidine derivatives has also been explored. nih.govmedwinpublishers.com Some compounds have exhibited significant activity against fungal strains like Colletotrichum capsici and Aspergillus niger. nih.gov

Antitubercular Activity: Azetidinone derivatives have been reported to possess antitubercular activity. nih.govresearchgate.netnih.gov

The following table summarizes the antimicrobial activity of selected azetidine derivatives:

| Compound Type | Activity | Organism(s) | Key Findings | Reference |

|---|---|---|---|---|

| N-{2-[3-chloro-2-(2- chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, fungal strains | Found to be the most potent antimicrobial agent in the series. | nih.gov |

| Azetidinone-quinolone hybrids | Antibacterial | Quinolone-susceptible MRSA | Superior activity compared to levofloxacin (B1675101) and gatifloxacin. | lifechemicals.com |

| Various azetidin-2-ones and thiazolidin-4-ones | Antifungal | Colletotrichum capsici | Several compounds showed significant activity. | nih.gov |

| trans-11f (an azetidinone derivative) | Antibiotic Adjuvant | Highly resistant S. aureus strain HEMSA 5 | Enhanced the efficacy of oxacillin. | nih.gov |

Anticancer Activity (In Vitro Studies)

The anticancer potential of this compound derivatives has been investigated in various in vitro studies against a range of human tumor cell lines. nih.govnih.govmedwinpublishers.com

Several azetidin-2-one derivatives have demonstrated cytotoxic activity against cancer cells. nih.govnih.gov For instance, one study reported that N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide was the most potent anticancer agent against breast cancer (MCF7) cell lines in its series. nih.gov

In another study, cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivatives showed anticancer activity on SiHa and B16F10 cell lines. nih.gov Compound 6 from this series, N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one, was highlighted for its cytotoxic activity. nih.gov

Thiazolidinedione derivatives, which are structurally related, have also been extensively studied for their anticancer properties. They have been shown to suppress the growth of various cancer cell lines, including colon, breast, and prostate, both in vivo and in vitro. nih.gov For example, 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives were active against a full panel of 60 human tumor cell lines, with notable activity against leukemia, non-small cell lung cancer, colon cancer, and others. nih.gov

The following table summarizes the in vitro anticancer activity of selected azetidine and related derivatives:

| Compound | Cell Line(s) | Activity | Key Findings | Reference |

|---|---|---|---|---|

| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide | MCF7 (Breast Cancer) | Anticancer | Most potent in its series. | nih.gov |

| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one (Compound 6) | SiHa, B16F10 | Cytotoxic | Showed high activity against these cell lines. | nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives | 60 human tumor cell lines | Anticancer | Active against all cell lines tested, with GI50 values in the micromolar range for several lines. | nih.gov |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR) | Anticancer | High selectivity for leukemia cell lines with logGI50 values between -6.06 and -6.53. | nih.gov |

Antiviral Activity (In Vitro Studies)

The investigation into the antiviral potential of azetidine derivatives has revealed that certain structural modifications can lead to activity against a range of viruses. While research directly on this compound derivatives is limited, studies on structurally related substituted phenyl azetidin-2-one sulphonyl derivatives provide insights into the potential antiviral properties of this class of compounds.

In one study, a series of novel substituted phenyl azetidin-2-one sulphonyl derivatives were synthesized and screened for their in vitro antiviral activity against a panel of viruses. The results indicated that these compounds generally exhibited weak antiviral activity. Specifically, the tested compounds showed limited efficacy against Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, and Influenza B virus in HEL, Vero, and MDCK cell cultures. nih.gov

Another related class of compounds, azetidinone derivatives, have also been explored for their antiviral properties. For instance, non-nucleoside analogues of azetidinone have demonstrated activity against human cytomegalovirus (HCMV). nih.gov Furthermore, a novel N-substituted cis-3-aryl-4-(diethoxyphosphoryl)azetidin-2-one, specifically trans-11f, showed moderate inhibitory activity against human coronavirus (229E) with a half-maximal effective concentration (EC₅₀) of 45 µM. nih.gov

While these findings are not directly on this compound derivatives, they suggest that the azetidine scaffold can be a starting point for the development of antiviral agents. The presence of the difluorophenyl group at the 2-position of the azetidine ring could influence the biological activity, and further studies are warranted to explore this specific substitution pattern.

Table 1: In Vitro Antiviral Activity of Substituted Phenyl Azetidin-2-one Sulphonyl Derivatives

| Virus | Cell Line | Activity |

|---|---|---|

| Vaccinia virus | HEL | Weak |

| Human Coronavirus (229E) | HEL | Weak |

| Reovirus-1 | Vero | Weak |

| Herpes simplex virus | Vero | Weak |

| Sindbis virus | Vero | Weak |

| Coxsackievirus B4 | Vero | Weak |

| Yellow Fever virus | Vero | Weak |

*Source: nih.gov

Enzyme Inhibition and Receptor Modulation (pre-clinical)

The unique structural features of the azetidine ring make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. Derivatives of azetidine have been shown to interact with a variety of biological targets.

Enzyme Inhibition:

Azetidin-2-one derivatives have been investigated for their ability to inhibit various enzymes. For example, certain azetidin-2-one analogues have shown inhibitory activity against the Phospholipase A2 (PLA2) enzyme. medwinpublishers.com This enzyme is involved in various inflammatory processes, and its inhibition is a target for anti-inflammatory drug development.

Furthermore, azetidinone derivatives are known to act as inhibitors of other enzymes, including human tryptase and chymase, which are involved in allergic and inflammatory responses. nih.gov They have also been identified as cholesterol absorption inhibitors. nih.gov The specific substitution pattern of this compound could potentially be tailored to target specific enzymes with high affinity and selectivity.

Receptor Modulation:

Azetidine derivatives have also been shown to modulate the activity of various receptors. A notable example is trans-azetidine-2,4-dicarboxylic acid, which acts as an agonist for metabotropic glutamate (B1630785) receptors (mGluRs). johnshopkins.edu These receptors are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system.

While not direct derivatives of this compound, these findings highlight the potential for azetidine-based compounds to interact with important receptor systems. The electronic properties of the 2,4-difluorophenyl group could significantly influence the binding affinity and modulatory activity of such derivatives at various receptors.

Table 2: Pre-clinical Enzyme Inhibition and Receptor Modulation by Azetidine Derivatives

| Derivative Class | Target | Pharmacological Relevance |

|---|---|---|

| Azetidin-2-one derivatives | Phospholipase A2 (PLA2) | Anti-inflammatory |

| Azetidinone derivatives | Human Tryptase and Chymase | Anti-inflammatory, Anti-allergic |

| Azetidinone derivatives | Cholesterol Absorption | Lipid-lowering |

Future Research Directions and Translational Opportunities for 2 2,4 Difluorophenyl Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidines has historically been challenging due to the high ring strain. researchgate.netmedwinpublishers.com Future efforts will be directed towards creating more efficient, scalable, and environmentally benign methods to construct the 2-(2,4-difluorophenyl)azetidine core and its analogues.

A significant area of development is the use of photocatalysis . Visible-light-mediated intermolecular [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction, have emerged as a powerful tool for synthesizing highly functionalized azetidines under mild conditions. acs.orgnih.gov This approach uses the triplet state reactivity of precursors like oximes, activated by an iridium photocatalyst, to react with a wide array of alkenes. nih.gov Another innovative photocatalytic method involves radical strain-release (RSR) of azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgsynthical.comchemrxiv.orgresearchgate.net This strategy uses a photosensitizer to generate radical intermediates that are intercepted by the strained ABB scaffold, yielding densely functionalized azetidines in a single step. chemrxiv.orgresearchgate.net

Strain-release synthesis is another promising frontier. rsc.org The inherent energy of strained precursors can be harnessed to drive the formation of the azetidine (B1206935) ring. rsc.org This can involve the homologation of azabicyclo[1.1.0]butanes or the ring contraction of larger heterocycles like 2-pyrrolidinones. rsc.org These methods offer unique pathways to complex azetidine structures that are difficult to access through traditional cyclization. rsc.org

Other modern synthetic strategies include palladium-catalyzed intramolecular C(sp³)–H amination, which allows for the synthesis of functionalized azetidines with excellent functional group tolerance. rsc.org Additionally, Ti(IV)-mediated coupling of oxime ethers with Grignard reagents provides a pathway to spirocyclic NH-azetidines. rsc.org The development of one-pot syntheses, such as the Sn(II)-catalyzed tandem cyclization of aromatic aldehydes with ethyl cyanoacetate (B8463686) to form 3-substituted azetidine-2,4-diones, also represents a move towards greater efficiency. rsc.org

| Synthetic Strategy | Key Features | Relevant Precursors | Catalyst/Conditions |

| Visible-Light Photocatalysis | Mild conditions, high functional group tolerance, operational simplicity. nih.gov | Oximes (e.g., 2-isoxazoline-3-carboxylates), Alkenes. nih.gov | Iridium photocatalyst, visible light. nih.gov |

| Radical Strain-Release (RSR) | Access to densely functionalized azetidines, mild conditions. chemrxiv.orgchemrxiv.org | Azabicyclo[1.1.0]butanes (ABBs), Sulfonylimines. chemrxiv.orgresearchgate.net | Organic photosensitizer, visible light. chemrxiv.orgresearchgate.net |

| Palladium-Catalyzed C-H Amination | Excellent functional group tolerance, intramolecular cyclization. rsc.org | Amino-alkyl precursors. rsc.org | Palladium(II) catalyst, oxidant (e.g., benziodoxole tosylate). rsc.org |

| Ring Contraction | Access to α-carbonyl-azetidines. rsc.org | 2-Pyrrolidinones. rsc.org | K₂CO₃. rsc.org |

| Tandem Cyclization | One-pot synthesis of azetidine-2,4-diones. rsc.org | Aromatic aldehydes, Ethyl cyanoacetate. rsc.org | Sn(II) catalyst. rsc.org |

Advanced Functionalization and Derivatization Strategies

Beyond the initial synthesis of the azetidine core, the ability to selectively functionalize and derivatize the ring is crucial for exploring structure-activity relationships in drug discovery. Future research will focus on developing more sophisticated and regioselective methods for this purpose.

C–H activation represents a powerful strategy for the direct functionalization of the azetidine ring, avoiding the need for pre-functionalized substrates. rsc.orgnih.gov Palladium-mediated C–H activation and subsequent annulation strategies are being developed to construct various N-heterocycles, including azetidines. rsc.org This approach allows for the modular and stereocontrolled introduction of diverse functional groups at previously inaccessible positions. nih.gov

Ring-opening reactions capitalize on the inherent strain of the azetidine ring to produce linear, functionalized amine derivatives. beilstein-journals.orgnih.gov The nucleophilic ring-opening of activated azetidinium ions can proceed with high regio- and stereoselectivity, providing access to polysubstituted acyclic structures. nih.gov This strategy can be controlled by various factors, including the substitution pattern on the ring and the nature of the nucleophile. rsc.org Enantioselective ring-opening reactions, promoted by chiral catalysts, can yield highly enantioenriched products, further expanding the synthetic utility of the azetidine scaffold. acs.org A novel "build and release" approach combines photochemical ring closure to form azetidinols, followed by a strain-release ring-opening to generate highly functionalized products like aminodioxolanes. beilstein-journals.org

The development of methods for direct metal-based functionalization of the azetidine ring is also a key area of research. rsc.org The interplay between the ring's structure, substituents, and coordination to the metal allows for precise, site-selective functionalization. rsc.org

Integration with Artificial Intelligence and Machine Learning for Drug Design

Predicting Reaction Outcomes and Optimizing Synthesis: ML models are being developed to predict the outcomes of chemical reactions, including yields and the identification of major products. sesjournal.comresearchgate.net By training on large databases of experimental reactions, these models can help chemists prescreen potential synthetic routes for viability, saving time and resources. researchgate.netmit.edu For instance, computational models can predict which precursor pairs will successfully react to form azetidines via photocatalysis, expanding the accessible substrate scope. mit.edu Global models can suggest general reaction conditions for new transformations, while local models can fine-tune parameters like temperature and catalyst choice to optimize the yield of a specific reaction. beilstein-journals.org

Exploration of New Biological Targets and Disease Areas (pre-clinical)

While azetidine scaffolds are present in some existing therapies, the specific potential of this compound and its derivatives against a broader range of diseases is an active area of preclinical investigation. The unique properties of the azetidine ring make it a compelling motif for designing inhibitors for various biological targets.

Oncology: Azetidine-containing compounds have shown significant promise as anticancer agents. Derivatives of azetidin-2-one (B1220530) have demonstrated cytotoxic activity against cancer cell lines such as SiHa (cervical cancer) and B16F10 (melanoma), inducing apoptosis through mechanisms that may involve the inhibition of microtubule polymerization. nih.gov Novel (R)-azetidine-2-carboxamide analogues have been developed as potent and selective inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in cancer cell survival and proliferation. acs.orgnih.gov These inhibitors have shown efficacy in human breast cancer cells that harbor constitutively active STAT3. acs.orgnih.gov Furthermore, azetidine-containing analogues of the highly cytotoxic peptide TZT-1027 have exhibited potent antiproliferative activities against lung (A549) and colon (HCT116) cancer cell lines. mdpi.com Platinum complexes incorporating an azetidine ligand have also been synthesized and shown moderate to good activity against lymphocytic leukemia P388 in mice. nih.gov

Other Therapeutic Areas: The application of azetidine derivatives extends beyond oncology. In the realm of infectious diseases, azetidine-containing small molecules have been found to potently inhibit the asexual blood stages of Plasmodium parasites, the causative agent of malaria, suggesting a potential new mechanism of action for antimalarial drugs. nih.gov In neuroscience, azetidine derivatives have been explored as inhibitors of GABA (gamma-aminobutyric acid) uptake transporters, specifically GAT-1 and GAT-3. nih.gov Such inhibitors have potential applications in treating neurological disorders where GABAergic signaling is dysregulated.

| Disease Area | Biological Target/Mechanism | Example Azetidine Derivative Class | Preclinical Findings |

| Oncology | STAT3 Inhibition | (R)-Azetidine-2-carboxamides | Sub-micromolar potency and selectivity against STAT3; induced apoptosis in breast cancer cells. acs.orgnih.gov |

| Oncology | Tubulin Polymerization Inhibition | Azetidin-2-one derivatives | Cytotoxic activity against SiHa and B16F10 cell lines; induced apoptosis. nih.gov |

| Oncology | Microtubule Assembly Inhibition | TZT-1027 analogues | Potent antiproliferative activity against A549 and HCT116 cell lines. mdpi.com |

| Oncology | DNA Alkylation | Platinum(II) complexes | Moderate to good activity against P388 leukemia in mice. nih.gov |

| Infectious Disease (Malaria) | Plasmodium parasite inhibition | Difunctionalized azetidines | Potent inhibition of asexual blood stages of Plasmodium. nih.gov |

| Neurological Disorders | GABA Uptake Inhibition (GAT-1/GAT-3) | Azetidin-2-ylacetic acid & Azetidine-3-carboxylic acid derivatives | Moderate to high affinity for GAT-1 and GAT-3 transporters. nih.gov |

Addressing Challenges in Azetidine Chemistry for Broader Applications

Despite the significant progress and potential, several inherent challenges in azetidine chemistry must be addressed to unlock its full utility in drug discovery and other fields. medwinpublishers.com

The primary challenge is the ring strain (approx. 25.4 kcal/mol), which makes the synthesis of the four-membered ring difficult and can lead to stability issues. rsc.orgnih.gov This strain, while beneficial for imparting unique reactivity, can also result in undesired ring-opening decomposition pathways, particularly under acidic conditions or through metabolic processes. nih.gov Understanding these decomposition mechanisms is crucial for designing stable and effective drug candidates. nih.gov

Achieving stereoselectivity during synthesis and functionalization is another major hurdle. acs.orgnih.gov The construction of substituted azetidines with multiple stereogenic centers, such as 2,3-disubstituted azetidines, is particularly challenging. acs.org While methods using chiral auxiliaries or chiral starting materials exist, the development of general and efficient catalytic enantioselective methods is a key goal. acs.orgnih.govacs.orgnih.gov The configurational instability of lithiated azetidine intermediates, for example, makes the stereochemical outcome of subsequent reactions difficult to predict. rsc.org

The scalability and generalizability of many current synthetic methods are also limited. acs.org Many reported procedures are not easily adaptable to large-scale production or have a narrow substrate scope, hindering their application in industrial settings. nih.govacs.org Overcoming these limitations requires the development of more robust, flexible, and efficient synthetic protocols. acs.org This includes finding protecting groups that are stable during synthesis but can be removed under mild conditions without compromising the strained azetidine ring. nih.govnih.gov

Future research will need to continue to focus on developing novel catalytic systems, exploring new reaction pathways that can be performed under mild and scalable conditions, and creating robust strategies for controlling stereochemistry to fully harness the potential of the this compound scaffold.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(2,4-Difluorophenyl)azetidine, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves cyclization of halogenated precursors or functionalization of azetidine scaffolds. Key factors include:

- Catalysts : Transition-metal catalysts (e.g., palladium for cross-coupling) or photoredox catalysts (e.g., Ru(bpy)₃²⁺) can enhance ring closure efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCE) improve nucleophilicity during substitution reactions, while protic solvents may stabilize intermediates .

- Temperature : Moderate heating (60–100°C) balances reaction rate and side-product formation. Photochemical methods under visible light enable room-temperature radical-mediated pathways .

Data Insight : A comparative study showed a 25% yield increase when using DCE over THF due to improved charge stabilization .

Basic: How do the electronic properties of the 2,4-difluorophenyl substituent influence azetidine reactivity?

Answer:

The electron-withdrawing fluorine atoms:

- Reduce Electron Density : The meta- and para-fluorine substituents decrease aromatic ring electron density, enhancing electrophilic substitution at the ortho position .

- Steric Effects : Fluorine’s small size minimizes steric hindrance, favoring planar transition states in cycloadditions or nucleophilic attacks .

- Computational Validation : Density functional theory (DFT) calculations (B3LYP functional) confirm reduced HOMO-LUMO gaps in fluorinated analogs, correlating with higher reactivity in cross-couplings .

Advanced: What computational strategies resolve contradictions in reported reaction outcomes for fluorinated azetidines?

Answer:

Discrepancies in yields or regioselectivity often arise from solvent-dependent transition states or unaccounted non-covalent interactions. Methodological solutions include:

- Multi-functional DFT : Hybrid functionals (e.g., B3LYP with exact-exchange terms) model solvent effects and van der Waals interactions, improving agreement with experimental data .

- Energy Decomposition Analysis (EDA) : Quantifies contributions of electrostatic vs. dispersion forces in regioselective pathways .

- Case Study : A 2022 study reconciled conflicting cyclization yields (40–75%) by identifying solvent-dependent stabilization of zwitterionic intermediates .

Advanced: How is this compound utilized in photoredox catalysis?

Answer:

The compound’s fluorinated aromatic system acts as a ligand or co-catalyst in photoredox systems:

- Ligand Design : Derivatives like dFppy (2-(2,4-difluorophenyl)pyridine) enhance Ir(III) complex stability, extending excited-state lifetimes for efficient electron transfer .

- Mechanism : Under visible light, photoexcited Ru/Ir catalysts generate azetidine-centered radicals for C–H functionalization or [2+2] cycloadditions .

- Applications : Enables late-stage functionalization of pharmaceuticals under mild conditions, avoiding thermal degradation .

Advanced: What experimental and computational approaches are used to predict biological interactions of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., kinases) by simulating fluorine’s electrostatic interactions with catalytic residues .

- Docking Studies : Pair DFT-optimized geometries (B3LYP/6-31G*) with protein crystal structures to predict binding affinities .

- In Vitro Validation : Radiolabeled analogs (e.g., ¹⁸F-PET tracers) quantify target engagement in cellular assays .

Key Finding : Fluorine’s electronegativity enhances hydrogen-bonding with ATP-binding pockets, as shown in a 2023 kinase inhibition study .

Advanced: How do solvent and catalyst choices affect enantioselective synthesis of fluorinated azetidines?

Answer:

- Chiral Catalysts : Ni(II)-bisoxazoline complexes achieve >90% ee in azetidine ring formation via asymmetric hydrogenation .

- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor chiral induction by reducing competing non-stereoselective pathways .

- Case Study : A 2024 report demonstrated 85% ee using Ru-photoredox catalysis in DCE, leveraging solvent-coordinated excited states to control radical recombination .

Advanced: What spectroscopic techniques best characterize the structural dynamics of this compound?

Answer:

- NMR : ¹⁹F NMR tracks fluorine’s electronic environment; chemical shifts (δ 110–120 ppm) indicate para-fluorine’s greater deshielding vs. meta .

- X-ray Crystallography : Resolves bond-length alternations caused by fluorine’s inductive effects (e.g., C–F distances: 1.34–1.37 Å) .

- IR/Raman : C–F stretching modes (1100–1250 cm⁻¹) correlate with substituent effects on ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.